Physicochemical Profiling & Synthetic Utility of Methyl 4-carbamoylcubane-1-carboxylate
Physicochemical Profiling & Synthetic Utility of Methyl 4-carbamoylcubane-1-carboxylate
[1][2]
Executive Summary
Methyl 4-carbamoylcubane-1-carboxylate (CAS: 24539-27-3) represents a critical "escape from flatland" motif in modern medicinal chemistry.[1] As a 1,4-disubstituted cubane derivative, it serves as a geometrically precise, pharmacokinetically superior bioisostere for para-substituted benzene rings (e.g., methyl 4-carbamoylbenzoate).[1]
This guide provides a comprehensive technical analysis of this compound, focusing on its structural parameters, physicochemical data, and synthetic pathways. It is designed for researchers seeking to leverage the cubane scaffold to improve solubility, metabolic stability, and vector alignment in drug discovery programs.
Molecular Architecture & Structural Analysis[1]
The Cubane Core
Unlike the planar benzene ring, the cubane core (
-
High Acidity: The C-H bonds are more acidic (
) than typical alkanes. -
Strain Energy: The cage possesses immense strain energy (~166 kcal/mol), which dictates its reactivity profile and thermal properties.
-
Vector Alignment: The 1,4-substitution vector (body diagonal) is 5.15 Å, closely mimicking the para-substitution vector of benzene (5.7 Å), making it an ideal steric match.
Structural Comparison (Bioisosterism)
The following diagram illustrates the geometric relationship between the benzene analog and the cubane bioisostere.
Figure 1: Geometric comparison showing the transition from a planar aromatic system to the 3D cubane scaffold.
Physicochemical Profile
The introduction of the cubane core significantly alters the physicochemical landscape compared to its aromatic counterpart. The lack of
Key Metrics Table[1][3]
| Property | Methyl 4-carbamoylcubane-1-carboxylate | Methyl 4-carbamoylbenzoate (Analog) | Impact of Bioisosterism |
| CAS Number | 24539-27-3 | 3946-29-0 | N/A |
| Formula | +2 Carbons, +2 Hydrogens | ||
| Mol.[1][2] Weight | 205.21 g/mol | 179.17 g/mol | Slight increase |
| Melting Point | 235 – 240 °C | 218 – 220 °C | Increased lattice energy (H-bonding + dipole) |
| LogP (Calc) | ~0.65 | ~1.12 | Reduced lipophilicity (improved water solubility) |
| Topological PSA | 69.4 Ų | 69.4 Ų | Identical polar surface area |
| H-Bond Donors | 1 | 1 | Unchanged |
| H-Bond Acceptors | 3 | 3 | Unchanged |
Data Sources: Boron Molecular [1], Molbase [2], PubChem [3].
Solubility & Lipophilicity
The cubane derivative exhibits lower lipophilicity (LogP) than the benzene analog. This is a critical advantage in drug design, where high lipophilicity is often linked to poor metabolic stability and toxicity. The spherical shape of the cubane core disrupts crystal packing differently than flat benzene rings, often leading to higher solubility in organic solvents used in library synthesis (DCM, THF).
Synthetic Pathways & Manufacturing[1]
The synthesis of Methyl 4-carbamoylcubane-1-carboxylate requires careful handling of the strained cage to prevent ring opening.[1] The most robust route utilizes the Mixed Anhydride Method starting from the mono-acid precursor.[1]
Synthesis Workflow (Graphviz)
Figure 2: Synthetic route via mixed anhydride activation.
Detailed Experimental Protocol
Note: This protocol is derived from standard cubane functionalization methodologies [4, 5].
Reagents:
-
4-(Methoxycarbonyl)cubane-1-carboxylic acid (1.0 eq)[1]
-
Ethyl chloroformate (1.1 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Ammonia (gas or 0.5M in dioxane) (Excess)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolution: Charge a flame-dried round-bottom flask with 4-(methoxycarbonyl)cubane-1-carboxylic acid and anhydrous THF (0.1 M concentration) under an argon atmosphere.
-
Activation: Cool the solution to -10°C using an ice/salt bath. Add Triethylamine dropwise, followed by the slow addition of Ethyl chloroformate.[3] Stir for 30 minutes. Observation: Formation of a white precipitate (TEA·HCl) indicates successful mixed anhydride formation.
-
Amidation: Introduce ammonia source. If using gas, bubble gently for 15 minutes. If using solution, add dropwise.[3][4][5] Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with water. Extract the aqueous layer with Ethyl Acetate (3x).[4][5] Combine organic layers, wash with brine, dry over
, and concentrate in vacuo. -
Purification: The crude solid is typically pure enough for use.[1] If necessary, recrystallize from Methanol/Ether or purify via flash chromatography (SiO2, 5% MeOH in DCM).
Stability & Reactivity Profile
Thermal Stability
Despite its high strain energy, the cubane skeleton is kinetically stable due to the lack of accessible decomposition pathways that conserve orbital symmetry.
-
Decomposition Temperature: >200°C.[1]
-
Handling: Stable at room temperature. Can be stored indefinitely under standard laboratory conditions (dry, dark).
Hydrolytic Stability[1]
-
Ester Moiety (C1): Susceptible to base-catalyzed hydrolysis (saponification) to the carboxylic acid.[1] Stable to mild acid.[1]
-
Amide Moiety (C4): Significantly more robust than the ester. Requires harsh conditions (conc. HCl, reflux or strong base, heat) to hydrolyze.
-
Selectivity: The ester can be selectively hydrolyzed to the 4-carbamoylcubane-1-carboxylic acid using 1.0 eq of LiOH in THF/H2O, preserving the amide [5].[1]
References
-
Boron Molecular. Cubanes Product Catalog - Methyl 4-carbamoylcubane-1-carboxylate (BM1979).[1][6] Retrieved from
-
Molbase. Methyl 4-carbamoylcubane-1-carboxylate Properties. Retrieved from
-
PubChem. 4-Methoxycarbonylcubanecarboxylic acid (Precursor Data). CID 369179.[1] Retrieved from
-
Tsanaktsidis, J., et al. (2018). Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof. Patent WO2018069222A1.[1] Retrieved from
-
Chalmers, B. A., et al. (2016). Thermal and sensitiveness determination of cubanes. University of Queensland.[1] Retrieved from
Sources
- 1. 1202-24-0|trans-Methyl 4-carbamoylcyclohexanecarboxylate|BLD Pharm [bldpharm.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. WO2018069222A1 - Substituted 6-(1h-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof - Google Patents [patents.google.com]
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- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. boronmolecular.com [boronmolecular.com]
